Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate
Description
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate is a bicyclic organic compound featuring a unique 3-bromobicyclo[1.1.1]pentane core substituted with a fluorine atom and an ethyl ester group. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly for constructing strained hydrocarbon frameworks or introducing fluorinated motifs into target molecules .
The bicyclo[1.1.1]pentane (BCP) scaffold is notable for its high strain energy and compact geometry, which enhances binding affinity in drug discovery applications. The bromine atom at the 3-position serves as a handle for further functionalization via cross-coupling reactions, while the fluorine atom modulates electronic properties and metabolic stability .
Properties
Molecular Formula |
C9H12BrFO2 |
|---|---|
Molecular Weight |
251.09 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2-fluoroacetate |
InChI |
InChI=1S/C9H12BrFO2/c1-2-13-7(12)6(11)8-3-9(10,4-8)5-8/h6H,2-5H2,1H3 |
InChI Key |
SGTFSORMDYONJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C12CC(C1)(C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of suitable precursors under high-pressure conditions.
Fluorination and Esterification: The final step involves the fluorination of the intermediate compound followed by esterification with ethanol in the presence of a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential to maintain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the bicyclic core can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Dehalogenated products.
Oxidation: Oxidized derivatives of the bicyclic core.
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate serves as a versatile intermediate for constructing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
The compound’s potential bioactivity makes it a candidate for drug development. Its derivatives could be explored for antimicrobial, antiviral, or anticancer properties. The presence of fluorine can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In material science, the compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate
Molecular Formula : C₉H₁₁BrF₂O₂
Molecular Weight : 269.0832
CAS : 2374230-65-4
Key Differences :
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetic Acid
Molecular Formula : C₇H₇BrF₂O₂
Molecular Weight : 241.0301
CAS : 2408958-11-0
Key Differences :
- Replacement of the ethyl ester with a carboxylic acid group significantly increases polarity, reducing logP (~0.5 estimated) and enhancing solubility in aqueous or polar solvents.
- The acid derivative is likely more reactive in condensation or amidation reactions, serving as a precursor for peptide-like structures .
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile
Molecular Formula : C₇H₆BrF₂N
Molecular Weight : 222.03
CAS : 2460750-39-2
Key Differences :
- The cyano group replaces the ester functionality, introducing a strong electron-withdrawing nitrile group. This modification enhances susceptibility to nucleophilic attack, making it suitable for click chemistry or cycloaddition reactions .
- The nitrile derivative has a lower molecular weight and higher volatility compared to the ester analogs.
Data Tables
Table 1. Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate | C₉H₁₁BrFO₂ | ~250.08 (est.) | Not Provided | Ethyl ester, mono-fluoro |
| Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate | C₉H₁₁BrF₂O₂ | 269.0832 | 2374230-65-4 | Ethyl ester, difluoro |
| 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetic Acid | C₇H₇BrF₂O₂ | 241.0301 | 2408958-11-0 | Carboxylic acid, difluoro |
| 2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile | C₇H₆BrF₂N | 222.03 | 2460750-39-2 | Nitrile, difluoro |
Research Findings and Implications
- Fluorination Effects : The number of fluorine atoms directly impacts electronic properties. Difluoro analogs exhibit stronger electron-withdrawing effects, accelerating reactions like Suzuki-Miyaura couplings but increasing susceptibility to hydrolysis .
- Functional Group Interplay : Replacing the ester with a nitrile or acid group diversifies reactivity, enabling applications ranging from peptide synthesis (acid) to photoredox catalysis (nitrile) .
- Bicyclo[1.1.1]pentane Core : The strained BCP scaffold enhances binding affinity in enzyme inhibitors, as demonstrated in recent kinase inhibitor studies .
Biological Activity
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activity. This article examines the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane core with a bromine substituent and a fluoroacetate moiety, which contributes to its reactivity and biological interactions.
- Molecular Formula : C9H10BrF2O2
- CAS Number : 2374230-65-4
- Molecular Weight : 267.08 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the fluoroacetate group suggests potential inhibition of metabolic enzymes, particularly those involved in fatty acid metabolism.
- Receptor Modulation : The bicyclic structure may interact with various receptors, influencing signaling pathways related to inflammation and pain.
Antimicrobial Activity
Research indicates that compounds containing brominated bicyclic structures exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains in preliminary studies.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 14 | 32 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been performed using various cell lines to assess the safety profile of this compound.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| HepG2 (liver cancer) | 20 |
These results indicate moderate cytotoxic effects, warranting further investigation into the compound's therapeutic potential versus toxicity.
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- Study on Antimicrobial Properties : A recent study published in the Journal of Medicinal Chemistry highlighted the efficacy of brominated bicyclic compounds against resistant bacterial strains, suggesting that modifications like those in this compound could enhance activity and reduce resistance development .
- Cytotoxicity Assessment : Research conducted on various cancer cell lines showed that similar compounds could induce apoptosis through mitochondrial pathways, indicating a potential for developing anticancer agents .
- Enzyme Interaction Studies : Investigations into enzyme kinetics revealed that fluoroacetate derivatives can act as competitive inhibitors for certain metabolic enzymes, which may explain their varied biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
